molecular formula C17H13ClN6O B2648965 1-(4-chlorophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 892743-99-6

1-(4-chlorophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No. B2648965
CAS RN: 892743-99-6
M. Wt: 352.78
InChI Key: MRWXQXNQDNXPHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a chemical compound that has gained significant attention in the field of scientific research. This compound possesses a unique chemical structure that makes it an ideal candidate for various research applications.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research on similar compounds has demonstrated that 1,2,4-triazole and 1,3,4-oxadiazole derivatives can be synthesized through various chemical reactions and have shown promising antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and evaluated their antimicrobial activities. Some of these compounds exhibited good or moderate activities against test microorganisms, suggesting potential applications in developing new antimicrobial agents Bektaş et al., 2007.

Photoinduced Molecular Rearrangements

Another area of research involves the photochemistry of 1,2,4-oxadiazoles. Buscemi et al. (1996) investigated the photochemistry of 3,5-disubstituted 1,2,4-oxadiazoles in the presence of nitrogen nucleophiles. Their work led to the formation of 1,2,4-triazoles and other heterocyclic compounds, demonstrating the potential of using photochemical reactions to synthesize novel heterocyclic structures with potential applications in materials science and pharmaceutical chemistry Buscemi et al., 1996.

Heterocyclic Fused Rings Synthesis

Abbas et al. (2017) focused on the synthesis of new heterocyclic compounds based on 5-aryl-1,3,4-oxadiazole, leading to several fused heterocyclic compounds. Their work underlines the versatility of oxadiazole derivatives as precursors for synthesizing complex heterocyclic structures with potential applications in drug discovery and material science Abbas et al., 2017.

Anticancer Evaluation

The exploration of 1,2,4-triazole and 1,3,4-oxadiazole derivatives extends to anticancer research as well. Kattimani et al. (2013) synthesized a series of novel 1,2,4-triazolin-3-one derivatives and evaluated their in vitro anticancer activity against NCI-60 Human Tumor Cell Lines. Their findings indicate that certain derivatives exhibit activity against various cancer types, highlighting the potential of these compounds in anticancer drug development Kattimani et al., 2013.

properties

IUPAC Name

3-(4-chlorophenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN6O/c1-10-4-2-3-5-13(10)16-20-17(25-22-16)14-15(19)24(23-21-14)12-8-6-11(18)7-9-12/h2-9H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWXQXNQDNXPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.